molecular formula C20H17Cl2N3O3S2 B2479444 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 946358-98-1

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2479444
CAS No.: 946358-98-1
M. Wt: 482.39
InChI Key: MJPKPAICIFTUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic thiazole derivative designed for research applications. The compound features a benzamide core functionalized with a pyrrolidinylsulfonyl group and a 4-(2,4-dichlorophenyl)thiazole moiety, a scaffold recognized as a privileged structure in medicinal chemistry . Thiazole rings are widely studied as promising reagents for organic synthesis and are known to exhibit a broad spectrum of biological activity . This structural class is considered a bioisostere for pyrimidine and other aromatic rings, a strategy often employed to optimize the lipophilicity, oral absorption, and cell permeability of lead compounds in drug discovery . The specific substitution pattern on this molecule suggests potential for investigation in multiple research areas. The dichlorophenyl-thiazylamine backbone is a common feature in compounds screened for antimicrobial properties, given the critical need for new agents against drug-resistant pathogens . Furthermore, structurally related thiazole-based dicarbonitriles have been described in the literature as potential electroluminescent materials, indicating that this compound may also hold value for research into organic electronic materials . Researchers can utilize this compound as a key intermediate or precursor for further chemical diversification, particularly through reactions at the sulfonyl group or the thiazole ring, to build more complex molecular libraries . This product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O3S2/c21-14-6-7-16(17(22)11-14)18-12-29-20(23-18)24-19(26)13-4-3-5-15(10-13)30(27,28)25-8-1-2-9-25/h3-7,10-12H,1-2,8-9H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPKPAICIFTUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available thiazole and benzamide derivatives. The introduction of the pyrrolidine moiety is crucial for enhancing biological activity. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiazole derivatives, including this compound. For instance, modifications to thiazole structures have been linked to increased antimicrobial efficacy against various pathogens. The compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin .

Pathogen MIC (µg/mL) Standard
Staphylococcus aureus31.25Norfloxacin
Escherichia coli62.50Ampicillin

Anticancer Activity

Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth significantly, with IC50 values indicating effective concentration levels.

Cell Line IC50 (µM) Reference Drug
HeLa5.0Doxorubicin
MCF-73.5Cisplatin

The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in signal transduction pathways. It has been shown to inhibit tubulin polymerization, which is critical for cancer cell mitosis . Additionally, structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances its potency.

Case Study 1: Anticancer Efficacy

A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was well-tolerated with no significant weight loss observed in treated animals .

Case Study 2: Antimicrobial Evaluation

In a comparative study against common bacterial strains, the thiazole derivative showed superior antibacterial activity compared to traditional antibiotics. The study emphasized its potential use as an alternative treatment option for drug-resistant infections .

Scientific Research Applications

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has been evaluated for its potential in various therapeutic areas:

  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal strains. Studies have shown that derivatives of thiazole compounds often possess enhanced antimicrobial activity, making them potential candidates for developing new antibiotics .
  • Anticancer Properties :
    • Research indicates that this compound may have anticancer effects, particularly against breast cancer cell lines. In vitro studies demonstrate that it can inhibit the proliferation of cancer cells, suggesting its potential as a chemotherapeutic agent .
  • Acetylcholinesterase Inhibition :
    • Compounds with a thiazole moiety have been studied for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. This inhibition could lead to increased levels of acetylcholine, potentially alleviating symptoms of cognitive decline .

Research Findings and Case Studies

Several studies provide insights into the applications of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains; potential for antibiotic development.
Anticancer ActivityShowed significant inhibition of MCF7 breast cancer cell line proliferation; promising for further cancer research.
Alzheimer’s DiseaseExhibited acetylcholinesterase inhibitory activity; potential therapeutic application for cognitive disorders.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and target receptors involved in its biological activities. These studies help elucidate the mechanism by which the compound exerts its effects and guide further modifications to enhance efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Benzamide Derivatives

N-(4-Phenyl-1,3-thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 377756-87-1)
  • Key Differences : Replaces the 2,4-dichlorophenyl group with a phenyl substituent.
  • Impact on Properties: Lipophilicity: Lower logP (XLogP3 = 3.4) compared to the dichlorophenyl analog (estimated higher logP due to chlorine atoms). Hydrogen Bonding: Identical H-bond donor/acceptor count (1 donor, 6 acceptors) due to the shared pyrrolidine sulfonyl and benzamide groups .
  • Synthetic Relevance : Serves as a structural analog for studying electronic effects of halogen substitution.
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide
  • Key Differences : Lacks the pyrrolidine sulfonyl group, simplifying the benzamide moiety.
  • Impact on Properties: Bioactivity: Reported anti-inflammatory and analgesic properties, suggesting the thiazole-dichlorophenyl scaffold itself has intrinsic activity . Solubility: Reduced hydrogen-bonding capacity (1 H-bond donor, 4 acceptors) compared to the sulfonyl-containing target compound .

Analogous Compounds with Modified Substituents

3,4-Dichloro-N-(5-(Morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d)
  • Key Differences: Features a morpholinomethyl side chain and pyridinyl substituent instead of dichlorophenyl.
  • Impact on Properties :
    • Polarity : Increased due to the morpholine oxygen and pyridine nitrogen.
    • Spectral Data : IR bands at 1663–1682 cm⁻¹ (C=O) and 3150–3319 cm⁻¹ (NH), distinct from the target compound’s sulfonyl-related vibrations (~1250 cm⁻¹) .
Coumarin-Linked Thiazole Derivatives (e.g., Compound 13)
  • Key Differences : Incorporates a coumarin-oxo group instead of benzamide.
  • Impact on Properties: Bioactivity: Demonstrated α-glucosidase inhibition, highlighting the role of heterocyclic appendages in enzyme targeting .

Triazole and Sulfonamide Derivatives

S-Alkylated 1,2,4-Triazoles (e.g., Compounds 10–15)
  • Key Differences : Triazole core with phenylsulfonyl and halogenated aryl groups.
  • Impact on Properties :
    • Tautomerism : Exists in thione form (νC=S at 1247–1255 cm⁻¹), analogous to the target compound’s sulfonyl vibrations .
    • Synthetic Routes : Shares Friedel-Crafts and nucleophilic substitution steps, suggesting scalable methodologies for sulfonyl-containing analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight XLogP3 H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound ~413.5 ~4.0* 1 6 2,4-Dichlorophenyl, pyrrolidine sulfonyl
N-(4-Phenyl-thiazol-2-yl)-3-(pyrrolidinylsulfonyl)benzamide 413.5 3.4 1 6 Phenyl, pyrrolidine sulfonyl
2,4-Dichloro-N-(thiazol-2-yl)benzamide 271.1 3.1 1 4 2,4-Dichlorophenyl
Compound 4d (Morpholinomethyl analog) ~450† ~2.8† 2 7 Morpholinomethyl, pyridinyl

*Estimated based on chlorine contributions.
†Approximated from similar structures in .

Table 2: Spectral Data Highlights

Compound Class IR (cm⁻¹) ¹H-NMR (δ ppm)
Target Compound ~1250 (S=O), ~1660 (C=O) Thiazole NH (~11.8), aromatic CH (6.6–8.6)
Coumarin-Thiazole (Compound 13) 1714 (C=O), 1253 (C-O) Thiazole NH (~11.8), coumarin CH (~6.7–8.7)
Triazole-Thiones (Compounds 7–9) 1247–1255 (C=S) Aromatic CH (~7.0–8.5), no C=O signals

Discussion of Key Findings

  • Hydrogen Bonding : The pyrrolidine sulfonyl group introduces additional H-bond acceptors, improving solubility relative to simpler benzamides .
  • Synthetic Feasibility : Friedel-Crafts and Suzuki coupling methods (e.g., from and ) are transferable for scalable synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.